2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol
Description
2-(5-(Pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol (CAS: 899728-82-6) is a heterocyclic compound featuring a pyrazolo[1,5-c]oxazine core fused with pyridine and benzene-diol moieties. Its molecular formula is C₂₁H₁₇N₃O₂ (MW: 343.386 g/mol), and its structure enables diverse interactions with biological targets, particularly kinases and inflammatory mediators .
Synthesis: The compound is synthesized via multi-step condensation and substitution reactions, starting with hydrazine derivatives and diketones to form the oxazine core, followed by pyridin-2-yl and benzene-1,4-diol functionalization .
Properties
IUPAC Name |
2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-13-8-9-19(26)15(11-13)17-12-18-14-5-1-2-7-20(14)27-21(24(18)23-17)16-6-3-4-10-22-16/h1-11,18,21,25-26H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVDWRZQZBPRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol (CAS No. 899973-71-8) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 359.4 g/mol
- Structural Features : The compound features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a pyridine ring and a phenolic hydroxyl group, which contributes to its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its unique structural features. Research indicates that it may exhibit:
- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor cell proliferation.
- Antimicrobial Properties : The presence of the pyridine and pyrazole rings suggests potential effectiveness against various bacterial strains.
Antitumor Activity
A study exploring similar pyrazolo compounds reported significant cytotoxic effects against several cancer cell lines. For instance:
- Compound A (structurally related to our target compound) exhibited an IC of less than 10 µM against A549 lung cancer cells, indicating strong antiproliferative effects .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| A | A549 | <10 |
| B | HeLa | 8.5 |
| C | HCT116 | 9.0 |
Antimicrobial Activity
In a related study, compounds with similar structures demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.98 µg/mL to 5 µg/mL against MRSA .
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 0.98 |
| Candida albicans | 2.0 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo[1,5-c][1,3]oxazine Core : This step often employs cyclization reactions between appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the pyridine and phenolic groups under controlled conditions to ensure high yield and purity.
Case Studies
Several studies have highlighted the biological potential of structurally related compounds:
- A recent investigation into pyrazolo derivatives found that modifications at the nitrogen positions significantly enhanced antitumor activity .
"The introduction of electron-withdrawing groups on the pyrazole ring resulted in increased cytotoxicity against cancer cell lines" .
Comparison with Similar Compounds
Pyridine Substitution Variants
Variations in pyridine ring position significantly alter bioactivity and binding affinity:
Key Findings :
Heteroaromatic Ring Replacements
Replacing pyridine with sulfur- or oxygen-containing rings modulates electronic properties and target selectivity:
Key Findings :
Substituent Effects on Bioactivity
Functional group modifications impact therapeutic efficacy:
Key Findings :
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Core Structural Features
The target molecule comprises three key components:
Retrosynthetic Disconnections
Two primary disconnections are proposed (Figure 1):
- Path A : Cleavage of the oxazine C–O bond to yield a pyrazolo-phenol precursor and a diol-containing benzoxazine intermediate.
- Path B : Fragmentation at the pyrazole-oxazine junction, suggesting a cyclocondensation strategy between a hydrazine derivative and a dihydroxy-substituted carbonyl compound.
Synthetic Routes and Methodologies
Copper-Catalyzed One-Pot Assembly (Adapted from Jie et al.)
This method, originally developed for benzo[e]pyrazolo[1,5-c]thiazines, was modified for oxazine formation:
Reagents and Conditions
| Step | Components | Catalyst/Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | 1-(2-Iodophenyl)-3-(pyridin-2-yl)prop-2-yn-1-one (1.0 eq) + Hydrazine HCl (2.2 eq) | CuI (10 mol%), DIPEA | 80°C | 4 hr |
| 2 | β-Oxodithioester (1.5 eq) + Benzene-1,4-diol precursor | DMF | 100°C | 12 hr |
Mechanistic Insights
- Alkyne Activation : Copper(I) facilitates nucleophilic attack by hydrazine, forming pyrazole ring.
- Cyclization : Intramolecular etherification creates the oxazine ring, with simultaneous incorporation of the diol via thioester displacement (Figure 2).
Yield Optimization
Stepwise Construction via Pyrazole-Oxazine Coupling
Intermediate Synthesis
Pyrazolo-Oxazine Core (Compound 4)
- Route : Condensation of 2-aminophenol with 2-pyridinecarboxaldehyde under Dean-Stark conditions.
- Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.54 (d, J=4.8 Hz, 1H, Py-H), 7.82–7.75 (m, 2H, Ar-H), 5.32 (s, 2H, OCH2N).
Benzene-1,4-Diol Incorporation
Critical Reaction Parameters
Solvent Effects on Cyclization
Comparative study in DMF vs. THF:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 68 | 95.2 |
| THF | 7.5 | 31 | 87.6 |
Spectroscopic Characterization
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what intermediates are critical for its formation?
The synthesis involves a multi-step process starting with substituted salicylic aldehydes and acetophenones. Key steps include:
- Step 1 : Formation of 2-hydroxysubstituted chalcones via Claisen-Schmidt condensation of salicylic aldehydes and acetophenones .
- Step 2 : Cyclization with hydrazine to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols .
- Step 3 : Reaction with pyridine carbaldehydes to form the pyrazolo[1,5-c][1,3]benzooxazine core. Ethanol or DMF-EtOH mixtures are common solvents for recrystallization .
Key intermediates : Chalcones (e.g., 3a–h) and pyrazoline derivatives (e.g., 4a–h) are critical for structural diversification .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- 1H/13C NMR : To confirm regiochemistry of the pyrazole and benzooxazine rings and verify substitution patterns .
- FTIR : Identifies functional groups (e.g., phenolic -OH at ~3300 cm⁻¹, C=N stretching in pyridine at ~1600 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns .
- Melting Point Analysis : Assesses purity (e.g., sharp melting points >200°C indicate crystalline stability) .
Q. How can computational tools predict the bioavailability of this compound?
Apply Lipinski’s Rule of Five (molecular weight <500, logP <5, ≤5 H-bond donors, ≤10 H-bond acceptors) and Veber’s Rules (polar surface area <140 Ų, ≤10 rotatable bonds) to evaluate drug-likeness. Evidence shows that analogs of this compound comply with these criteria, suggesting favorable oral bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Catalyst Screening : Test acid/base catalysts (e.g., KOH, HCl) during chalcone formation to enhance reaction rates .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization steps; DMF-EtOH mixtures improve recrystallization efficiency .
- Temperature Control : Reflux chalcone intermediates at 80–100°C for 2–4 hours to minimize side products .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediates, followed by recrystallization for final products .
Q. What mechanistic insights explain the cyclization of pyrazoline intermediates into the benzooxazine core?
The reaction involves intramolecular nucleophilic attack by the phenolic -OH group on the pyridine carbaldehyde, followed by dehydration to form the oxazine ring. DFT calculations or isotopic labeling (e.g., 18O tracing) could confirm the proposed mechanism. Evidence suggests that electron-donating groups on the pyridine ring accelerate cyclization .
Q. How can solubility limitations in pharmacological assays be addressed without compromising bioactivity?
- Structural Modifications : Introduce hydrophilic groups (e.g., -SO3H, -COOH) at the benzene-1,4-diol moiety while retaining pyridine’s π-π stacking interactions .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility in cell-based assays .
- Prodrug Strategies : Temporarily esterify phenolic -OH groups to enhance membrane permeability, with enzymatic cleavage in vivo .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., ring inversion in benzooxazine) cause signal broadening .
- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm stereochemistry and rule out impurities .
- X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure, as done for related pyrazolo-pyrimidine derivatives .
Methodological Considerations for Data Reproducibility
- Replication of Chalcone Synthesis : Ensure strict stoichiometric ratios (1:1 aldehyde:acetophenone) and anhydrous conditions to prevent ketone dimerization .
- Quality Control for Hydrazine Reactions : Use fresh hydrazine hydrate and monitor pH (neutral to slightly acidic) to avoid over-cyclization .
- Batch-to-Batch Consistency : Perform TLC monitoring at each step and compare HPLC retention times (e.g., C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
